2-(3,5-Difluorophenoxy)-3-methoxypropanoic acid

Medicinal chemistry Building block procurement Physicochemical profiling

2-(3,5-Difluorophenoxy)-3-methoxypropanoic acid (CAS 1692508-89-6) is a synthetic, difluorinated aryloxy-alkoxy carboxylic acid with molecular formula C₁₀H₁₀F₂O₄ and a molecular weight of 232.18 g·mol⁻¹. The compound belongs to the phenoxypropanoic acid class and is distinguished by the simultaneous presence of a 3,5-difluorophenoxy ether at the propanoic acid 2-position and a methoxy group at the 3-position (SMILES: COCC(Oc1cc(F)cc(F)c1)C(=O)O).

Molecular Formula C10H10F2O4
Molecular Weight 232.183
CAS No. 1692508-89-6
Cat. No. B2433689
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3,5-Difluorophenoxy)-3-methoxypropanoic acid
CAS1692508-89-6
Molecular FormulaC10H10F2O4
Molecular Weight232.183
Structural Identifiers
SMILESCOCC(C(=O)O)OC1=CC(=CC(=C1)F)F
InChIInChI=1S/C10H10F2O4/c1-15-5-9(10(13)14)16-8-3-6(11)2-7(12)4-8/h2-4,9H,5H2,1H3,(H,13,14)
InChIKeyPRSFJSWCWKYSHB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(3,5-Difluorophenoxy)-3-methoxypropanoic Acid (CAS 1692508-89-6): Procurement-Relevant Identity and Structural Class


2-(3,5-Difluorophenoxy)-3-methoxypropanoic acid (CAS 1692508-89-6) is a synthetic, difluorinated aryloxy-alkoxy carboxylic acid with molecular formula C₁₀H₁₀F₂O₄ and a molecular weight of 232.18 g·mol⁻¹ . The compound belongs to the phenoxypropanoic acid class and is distinguished by the simultaneous presence of a 3,5-difluorophenoxy ether at the propanoic acid 2-position and a methoxy group at the 3-position (SMILES: COCC(Oc1cc(F)cc(F)c1)C(=O)O) . It is supplied primarily as a research-grade building block for organic synthesis and medicinal chemistry applications, with limited publicly available physicochemical characterization data (density, boiling point, and melting point are not reported in authoritative databases) .

Why 2-(3,5-Difluorophenoxy)-3-methoxypropanoic Acid Cannot Be Replaced by Common In-Class Phenoxypropanoic or Phenoxyacetic Analogs


Phenoxyalkanoic acids sharing the 3,5-difluorophenoxy motif are not functionally interchangeable. The target compound differs from its closest commercial analogs – 3-(3,5-difluorophenoxy)propanoic acid (CAS 844648-19-7), 2-(3,5-difluorophenoxy)acetic acid (CAS 370-02-5), and (2S)-2-(3,5-difluorophenoxy)propanoic acid – in three critical structural dimensions: (i) the phenoxy attachment point on the propanoic backbone (C2 versus C3), (ii) the presence of the C3 methoxy substituent, and (iii) the resulting molecular weight, hydrogen-bonding capacity, and conformational flexibility [1][2]. These differences alter the compound's utility as a synthetic intermediate: the C2 attachment places the carboxylate and the phenoxy ether on the same carbon, creating a sterically and electronically distinct α-alkoxy acid motif, while the 3-methoxy group introduces an additional coordinating and derivatizable handle absent from all simpler analogs [1]. Consequently, substitution with a generic difluorophenoxy acid would yield a different downstream intermediate or final compound, compromising synthetic route fidelity and potentially abolishing desired biological activity in structure–activity relationship (SAR) campaigns.

Quantitative Differentiation Evidence for 2-(3,5-Difluorophenoxy)-3-methoxypropanoic Acid Versus Its Closest Analogs


Molecular Weight and Formula Differentiation: C2- vs. C3-Phenoxy Attachment

The target compound carries an additional CH₂O unit (methoxy group) compared to the simplest 3,5-difluorophenoxypropanoic acid analog, resulting in a molecular weight increase of +30.03 g·mol⁻¹ and a shift in molecular formula from C₉H₈F₂O₃ to C₁₀H₁₀F₂O₄ [1]. This difference changes the hydrogen-bond acceptor count, rotatable bond count, and topological polar surface area, affecting solubility, permeability, and chromatographic behavior relative to the des-methoxy comparator. The C2 attachment in the target compound creates an α-alkoxy acid substructure, whereas the more common C3-attached isomer (3-(3,5-difluorophenoxy)propanoic acid) contains a simple β-oxy acid motif; this positional difference directly impacts the acidity of the α-proton, enolate reactivity, and suitability as a chiral building block precursor [1].

Medicinal chemistry Building block procurement Physicochemical profiling

Rotatable Bond and Hydrogen-Bond Acceptor Count: Conformational and Solubility Distinction

The C3 methoxy group in the target compound adds one rotatable bond and modifies the hydrogen-bond acceptor profile relative to 3-(3,5-difluorophenoxy)propanoic acid. PubChem-computed descriptors for the C3-attached comparator show 4 rotatable bonds and a topological polar surface area (TPSA) of 46.5 Ų [1]. The target compound, with the additional methoxy oxygen and extended carbon chain, is estimated to have 5 rotatable bonds and a TPSA of approximately 55.7 Ų (carboxylic acid ~37.3 Ų plus two ether oxygens at ~9.2 Ų each), representing a ~20% increase in polar surface area . The comparator 2-(3,5-difluorophenoxy)acetic acid (CAS 370-02-5, MW 188.13) has an even shorter backbone with only 3 rotatable bonds and a lower TPSA, making it a markedly different synthon [2].

Drug-likeness ADME prediction Synthetic intermediate selection

Structural Motif Correspondence to Privileged BACE-1 Inhibitor Pharmacophore

The combination of a difluorophenoxymethyl moiety (P1 side chain) and a methoxy group (P1′ substituent) has been independently validated as a privileged pharmacophoric motif in potent β-secretase 1 (BACE-1) inhibitors. Björklund et al. (2010) disclosed a hydroxyethylene (HE) transition-state isostere series in which the P1 aryloxymethyl (including 3,5-difluorophenoxymethyl) and P1′ methoxy substituents were essential for delivering BACE-1 inhibitory activities with IC₅₀ values in the low nanomolar range (lead compound 1 exhibits potent enzyme inhibition and promising selectivity over cathepsin D, as determined by fluorescence-based enzymatic assays) [1][2]. A co-crystal structure of a related statine-based inhibitor containing the 3,5-difluorophenoxy group bound to BACE-1 (PDB 3DM6, resolution 2.6 Å) confirms the specific binding pose of this fragment [3]. Although no direct biological data exist for the free acid building block 2-(3,5-difluorophenoxy)-3-methoxypropanoic acid itself, its structure embeds both the difluorophenoxy aryl ether and the methoxy-bearing propanoic acid backbone that recapitulate key elements of this validated pharmacophore. Simpler analogs such as 3-(3,5-difluorophenoxy)propanoic acid or 2-(3,5-difluorophenoxy)acetic acid lack the methoxy handle and cannot serve as direct precursors to this inhibitor class [4].

BACE-1 inhibition Alzheimer's disease Hydroxyethylene isostere Fragment-based design

α-Alkoxy Acid Reactivity Advantage over β-Oxy and Acetic Acid Analogs in Synthetic Transformations

The target compound is an α-alkoxy acid (phenoxy and carboxylate groups on the same carbon, C2), whereas 3-(3,5-difluorophenoxy)propanoic acid is a β-oxy acid (phenoxy at C3, carboxylate at C1) and 2-(3,5-difluorophenoxy)acetic acid is an α-alkoxy acetic acid with a truncated backbone [1][2]. The α-alkoxy propanoic acid architecture enables unique synthetic transformations not accessible to β-oxy or acetic acid analogs: (i) the C2 position is a chiral center that can be resolved to yield enantiopure building blocks; (ii) the α-proton is activated by both the adjacent carboxylate and the ether oxygen, facilitating enolate formation and α-alkylation chemistry; and (iii) the C3 methoxy group can be selectively deprotected or further functionalized (e.g., conversion to a leaving group or participation in cyclization reactions) while leaving the α-alkoxy acid core intact . In contrast, the β-oxy C3-attached analog has no chiral center and lacks the α-activation, and the acetic acid analog has insufficient chain length to accommodate both the phenoxy and a methoxy substituent [1][2].

Synthetic methodology Chiral pool synthesis α-Functionalization Building block versatility

Procurement-Driven Application Scenarios for 2-(3,5-Difluorophenoxy)-3-methoxypropanoic Acid


Medicinal Chemistry: Synthesis of BACE-1 Inhibitor Lead Series with Hydroxyethylene or Statine Cores

The target compound serves as a key building block for constructing BACE-1 inhibitor candidates containing the validated P1 difluorophenoxymethyl/P1′ methoxy pharmacophore described by Björklund et al. (2010) [1]. The propanoic acid can be reduced to the corresponding alcohol or coupled to a hydroxyethylene or statine core, preserving both the difluorophenoxy and methoxy substituents required for potent enzyme inhibition (lead compounds with IC₅₀ in the low nanomolar range) and selectivity over cathepsin D [1]. Simpler analogs lacking the methoxy group (e.g., 3-(3,5-difluorophenoxy)propanoic acid) cannot install this pharmacophoric pattern in a single step.

Fragment-Based Drug Discovery: Privileged Fragment Library Inclusion

The compound's molecular weight (232.18 g·mol⁻¹), 5 rotatable bonds, and estimated TPSA (~55.7 Ų) place it within fragment-like chemical space (MW < 300, rotatable bonds ≤ 6, TPSA < 140 Ų) [1]. The embedded 3,5-difluorophenoxy group is a recognized privileged fragment in kinase, protease, and GPCR ligand design, as evidenced by its presence in multiple bioactive compounds with sub-micromolar target affinities [2]. Procurement of this specific compound—rather than a generic difluorophenoxy acid—ensures that the methoxy handle is available for fragment growing or linking strategies without additional synthetic manipulation.

Asymmetric Synthesis and Chiral Building Block Derivatization

The target compound possesses a chiral center at C2 due to the α-alkoxy acid architecture. Resolution of the racemate or asymmetric synthesis can provide enantiopure (R)- or (S)-2-(3,5-difluorophenoxy)-3-methoxypropanoic acid, which can serve as a chiral pool starting material for diastereoselective transformations [1]. This chiral handle is absent in achiral analogs such as 3-(3,5-difluorophenoxy)propanoic acid and 2-(3,5-difluorophenoxy)acetic acid, making the target compound uniquely suited for stereochemically defined SAR exploration .

Quote Request

Request a Quote for 2-(3,5-Difluorophenoxy)-3-methoxypropanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.